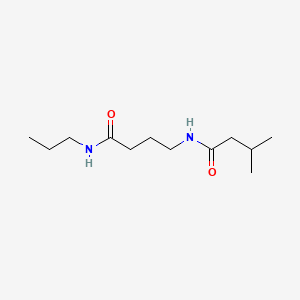

Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-

Description

Properties

CAS No. |

82024-01-9 |

|---|---|

Molecular Formula |

C12H24N2O2 |

Molecular Weight |

228.33 g/mol |

IUPAC Name |

3-methyl-N-[4-oxo-4-(propylamino)butyl]butanamide |

InChI |

InChI=1S/C12H24N2O2/c1-4-7-13-11(15)6-5-8-14-12(16)9-10(2)3/h10H,4-9H2,1-3H3,(H,13,15)(H,14,16) |

InChI Key |

WVRGZVRHMXFFRO-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)CCCNC(=O)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Amide Bond Formation

The core step is the formation of the amide bond between a 3-methylbutanoic acid derivative and a 4-oxo-4-(propylamino)butyl amine or its equivalent. This can be achieved by:

- Activation of the carboxylic acid (e.g., as an acid chloride or anhydride) followed by reaction with the amine.

- Coupling reagents such as carbodiimides (e.g., DCC, EDC) in the presence of additives like HOBt to improve yield and reduce side reactions.

Preparation of the 4-oxo-4-(propylamino)butyl Intermediate

This intermediate can be synthesized by:

- Starting from a 4-oxo butanoic acid or ester derivative.

- Introduction of the propylamino group via nucleophilic substitution or reductive amination.

A typical approach involves:

Use of Protecting Groups and Purification

- Amino protecting groups (e.g., carbobenzoxy) may be employed to prevent side reactions during multi-step synthesis.

- Purification is commonly performed by silica gel column chromatography using solvent gradients (e.g., ethyl acetate/petroleum ether mixtures) to isolate the desired product with high purity.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Carboxylic acid activation | Thionyl chloride, oxalyl chloride, or DCC | Converts acid to acid chloride or active ester |

| Amide bond formation | Propylamine or protected amine, base | Room temperature to mild heating |

| Reductive amination | Sodium borohydride, methanol, 0 °C to RT | For installing propylamino group |

| Protection/deprotection | Carbobenzoxy chloride, acid/base treatment | Protects amine functionalities |

| Purification | Silica gel chromatography, solvent gradients | Ensures product purity |

Example Synthetic Route (Literature-Inspired)

Synthesis of N-protected 4-oxo butanamide intermediate:

React 4-oxo butanoic acid with a suitable amine (e.g., propylamine) in the presence of a coupling reagent to form the amide.Introduction of 3-methyl substitution:

Use 3-methylbutanoic acid or its activated derivative as the acyl component in the amide bond formation.Final coupling:

Couple the 3-methylbutanoyl chloride with the 4-oxo-4-(propylamino)butyl amine intermediate under mild conditions.Purification:

Purify the crude product by column chromatography using ethyl acetate/petroleum ether gradients, followed by recrystallization if necessary.

Research Findings and Optimization

- Sodium borohydride is a preferred reducing agent for reductive amination steps due to its selectivity and mild reaction conditions.

- Protecting groups such as carbobenzoxy improve yields by preventing side reactions during multi-step synthesis.

- Reaction temperatures are typically maintained between 0 °C and room temperature to control reaction rates and minimize by-products.

- Silica gel chromatography with solvent gradients from non-polar to polar solvents effectively separates the target compound from impurities.

Summary Table of Preparation Methods

| Preparation Step | Method/Technique | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Carboxylic acid activation | Acid chloride formation | Thionyl chloride, oxalyl chloride | Activated acid for amide formation |

| Amide bond formation | Coupling with amine | Propylamine, DCC, HOBt | Formation of amide bond |

| Reductive amination | Reduction of imine intermediate | Sodium borohydride, methanol | Installation of propylamino group |

| Protection/deprotection | Amino protection | Carbobenzoxy chloride | Prevents side reactions |

| Purification | Column chromatography | Silica gel, ethyl acetate/petroleum ether | High purity product |

Chemical Reactions Analysis

Types of Reactions

Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can replace the propylamino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Chemical Properties and Structure

Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- features a complex structure characterized by an amide functional group, a methyl group at the 3-position, and a propylamino group attached to a carbonyl moiety at the 4-position. Its molecular formula is C_{12}H_{19}N_{2}O, with a molecular weight of approximately 228.33 g/mol. The unique combination of functionalities may enhance its reactivity and biological interactions compared to simpler analogs .

Drug Development

The compound is being investigated as a potential intermediate in the synthesis of pharmaceutical agents. Its structural characteristics suggest it may interact favorably with biological targets, making it suitable for drug development.

Case Study: Interaction Studies

Preliminary studies indicate that Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- may exhibit binding affinity to specific enzymes or receptors similar to other amides. Further research is necessary to establish its pharmacodynamics and pharmacokinetics, which are crucial for understanding its therapeutic roles and safety profiles .

Inhibition Studies

Recent research highlights its potential as a bisubstrate inhibitor in metabolic pathways. For example, modifications of similar compounds have shown promising results in inhibiting nicotinamide N-methyltransferase (NNMT), which is implicated in various diseases including cancer and metabolic disorders. This suggests that Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- could be developed into an effective therapeutic agent targeting NNMT .

Enzyme Interactions

The compound's amide functionality allows for specific interactions with enzymes, making it a candidate for biochemical assays aimed at elucidating enzyme mechanisms. Studies focusing on its binding characteristics could provide insights into the design of enzyme inhibitors or activators .

Data Table: Comparison of Binding Affinities

| Compound Name | Binding Affinity (IC50) | Target Enzyme |

|---|---|---|

| Butanamide | TBD | TBD |

| Compound A | 0.19 μM | NNMT |

| Compound B | 0.24 μM | NNMT |

Polymer Chemistry

The structural attributes of Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- lend themselves to use in polymer synthesis. Its ability to form stable bonds can be exploited in creating new materials with enhanced properties such as thermal stability and mechanical strength .

Case Study: Polymer Synthesis

Research has demonstrated that compounds with similar structures can be used to develop polymers that exhibit improved elasticity and durability. The incorporation of Butanamide into polymer matrices could lead to innovative applications in coatings and adhesives .

Mechanism of Action

The mechanism of action of Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The propylamino group in the target compound (82024-01-9) enhances hydrophilicity compared to aromatic derivatives like N-(4-chlorophenyl)-3-oxobutanamide (101-92-8), which has a hydrophobic chlorophenyl group .

Functional Groups :

- Ketone-containing derivatives (e.g., 101-92-8, 89312-06-1) are likely precursors in condensation reactions for heterocyclic compounds, whereas amide-rich structures (e.g., 82024-01-9) may serve as intermediates in peptide-mimetic research .

Toxicity and Safety :

- Toxicity data for all compounds are sparse. The target compound’s safety data sheet emphasizes flammability risks and PPE requirements but lacks ecotoxicological or chronic exposure data .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Properties

Biological Activity

Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-, is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- can be described as follows:

- IUPAC Name : 3-methyl-N-(4-oxo-4-(propylamino)butyl)butanamide

- Molecular Formula : C12H20N2O2

- Molecular Weight : 224.30 g/mol

- CAS Number : Not available

This compound belongs to the class of organic compounds known as amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N).

Antimicrobial Properties

Research has indicated that Butanamide derivatives exhibit significant antimicrobial activity. A study published in PubChem highlights that certain structural modifications can enhance the efficacy of these compounds against various bacterial strains. The presence of the propylamino group is thought to play a crucial role in this activity by improving membrane permeability and interaction with bacterial targets .

The proposed mechanism of action for Butanamide involves its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. The compound may interfere with protein synthesis by binding to specific ribosomal sites or by inhibiting key enzymes involved in bacterial metabolism. This leads to reduced bacterial growth and viability.

Case Studies and Research Findings

-

Study on Antibacterial Activity :

- A comparative study evaluated the antibacterial effects of Butanamide derivatives against Gram-positive and Gram-negative bacteria.

- Results indicated that modifications in the alkyl chain length significantly influenced antibacterial potency, with optimal activity observed in compounds with medium-length chains .

-

Photopharmacology Applications :

- Recent advancements in photopharmacology have explored light-activated forms of Butanamide derivatives. These compounds can be selectively activated by light, enhancing their therapeutic effects while minimizing side effects.

- Initial microbiological tests showed a marked increase in activity when exposed to specific wavelengths of light, suggesting potential for targeted therapies .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C12H20N2O2 |

| Molecular Weight | 224.30 g/mol |

| Antibacterial Activity | Effective against E. coli and S. aureus |

| Light Activation Wavelength | 450 nm (blue light) |

Q & A

Q. Table 1: Key Reagents and Conditions

| Step | Reagents/Solvents | Conditions |

|---|---|---|

| 1 | Succinic anhydride, propylamine, THF | RT, 12–24 hours |

| 2 | 3-methylbutanoyl chloride, Et₃N, DCM | 0°C → RT, stirring |

| 3 | Purification via column chromatography | Ethyl acetate/hexane |

Which spectroscopic and analytical techniques are employed to confirm the structure of this compound?

Basic Research Question

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to assign protons and carbons, particularly distinguishing the propylamino (-NH-C₃H₇) and oxo (C=O) groups. For example, the oxo group appears at δ ~198 ppm in ¹³C NMR .

- High-Resolution Mass Spectrometry (HRMS) : DART-HRMS or ESI-HRMS to verify the molecular ion ([M+H]⁺) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Confirming amide C=O stretches (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

How can researchers address discrepancies in spectroscopic data during characterization?

Advanced Research Question

Discrepancies (e.g., split NMR peaks or unexpected HRMS adducts) arise from:

- Isomerization : The propylamino group may adopt multiple conformers, causing peak splitting. Use variable-temperature NMR to coalesce signals or 2D NMR (COSY, HSQC) to resolve overlaps .

- Solvent Effects : Polar solvents like DMSO-d₆ may shift proton signals. Compare spectra across solvents (CDCl₃, D₂O) .

- Impurity Analysis : Employ HPLC or LC-MS to detect byproducts. For example, unreacted intermediates may require gradient elution (C18 column, acetonitrile/water) .

What role do the substituents (e.g., propylamino, oxo groups) play in the compound’s reactivity?

Advanced Research Question

- Electronic Effects : The oxo group increases electrophilicity at the adjacent carbonyl carbon, facilitating nucleophilic attacks (e.g., in amide bond formation).

- Steric Hindrance : The 3-methyl group on the butanamide moiety restricts rotational freedom, influencing conformational stability .

- Hydrogen Bonding : The propylamino group participates in intra-/intermolecular H-bonding, affecting solubility and crystallization. Computational studies (DFT) can model these interactions .

Are there documented biological activities of this compound, and what experimental models were used?

Advanced Research Question

While direct studies on this compound are limited, structurally related N-(4-oxo-4-(alkylamino)butyl)butanamides exhibit:

Q. Table 2: Biological Assay Parameters

| Assay Type | Cell Line/Model | Key Metrics |

|---|---|---|

| MTT | HeLa | IC₅₀, cell viability |

| ELISA | BALB/c mice | IL-6, TNF-α levels |

How can computational modeling predict this compound’s interactions with biological targets?

Advanced Research Question

- Molecular Docking : Software like AutoDock Vina models binding affinities to receptors (e.g., kinases). The oxo group’s electrostatic potential is critical for hydrogen bonding with active sites .

- MD Simulations : GROMACS or AMBER simulate conformational dynamics in aqueous environments, highlighting the stability of the propylamino group’s orientation .

What are the challenges in crystallizing this compound, and how can they be mitigated?

Advanced Research Question

- Polymorphism : Multiple conformers may lead to mixed crystals. Use slow evaporation (e.g., ethyl acetate/hexane) or cooling crystallization .

- X-Ray Refinement : SHELX software resolves twinning or disorder issues. High-resolution data (>1.0 Å) are preferred for accurate anisotropic displacement parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.